
Linezolid impurity 3
Overview
Description
Linezolid impurity 3 is a byproduct formed during the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against Gram-positive bacteria and is used to treat various infections, including pneumonia and skin infections . Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the final pharmaceutical product.
Preparation Methods
The synthesis of Linezolid impurity 3 involves several steps. One common synthetic route starts with the reaction of morpholine and 1,2-difluoro-4-nitrobenzene to form a carbamate intermediate. This intermediate undergoes further reactions, including the formation of oxazolidinone and subsequent reactions with mesyl chloride and sodium azide . Industrial production methods often involve optimizing these steps to maximize yield and minimize impurities .
Chemical Reactions Analysis
Linezolid impurity 3 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the impurity to different forms.
Substitution: Common reagents like mesyl chloride and sodium azide are used in substitution reactions to introduce new functional groups. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Chemistry
Linezolid impurity 3 plays a vital role in optimizing synthetic routes for Linezolid and its derivatives. Researchers investigate its formation mechanisms to improve the purity of the final product. The presence of impurities can influence the pharmacokinetics and pharmacodynamics of the active pharmaceutical ingredient (API), necessitating thorough analysis during drug development.
Analytical Methods
Various analytical techniques are employed to detect and quantify this compound:
- High-Performance Liquid Chromatography (HPLC) : A validated method using reversed-phase HPLC with UV detection is commonly used to assess Linezolid's stability in formulations. This method allows for the identification of impurities and degradation products under different conditions .
- Capillary Zone Electrophoresis (CZE) : This method has been developed to analyze Linezolid and its degradation products efficiently. CZE provides a rapid alternative to HPLC for stability studies .
- Ion Chromatography : Utilized for determining morpholine concentrations in Linezolid formulations, this technique aids in understanding the composition of impurities.
Stability Studies
Stability studies are essential for evaluating how this compound behaves under various conditions:
- Storage Conditions : Research investigates the stability of Linezolid formulations at different temperatures (e.g., 4–6 °C and 25 °C) with or without light protection.
- Forced Degradation Studies : These studies assess how impurities form under stress conditions such as photolytic degradation and alkaline hydrolysis. Such evaluations are crucial for understanding potential safety risks associated with impurities .
While primarily a byproduct, this compound shares some biological activity characteristics with Linezolid itself. Studies have been conducted to assess whether it alters the drug's efficacy or safety profile. Understanding its interactions within biological systems is critical for ensuring that impurities do not compromise therapeutic outcomes.
Quality Control in Manufacturing
The presence of impurities like this compound necessitates stringent quality control measures during manufacturing. Regulatory guidelines require that pharmaceutical companies monitor impurity levels to ensure they remain below acceptable thresholds. This monitoring helps mitigate risks associated with genotoxic impurities that may arise during production .
Comparative Analysis of Related Compounds
This compound can be compared with other related compounds formed during synthesis:
Compound Name | Description |
---|---|
Desfluorolinezolid | Formed during reduction processes involving azide intermediates. |
Bis-linezolid | Resulting from acetylation steps in synthesis. |
Oxazolidinone derivatives | Various intermediates formed during synthetic pathways. |
This comparison highlights the complexity of synthesizing Linezolid and its derivatives while underscoring the importance of understanding each compound's unique properties.
Mechanism of Action
The mechanism of action of Linezolid impurity 3 is not well-documented, as it is primarily a byproduct. understanding its formation and interactions is crucial for ensuring the purity and effectiveness of Linezolid. Linezolid itself works by inhibiting bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex .
Comparison with Similar Compounds
Linezolid impurity 3 can be compared with other impurities formed during the synthesis of Linezolid, such as:
Desfluorolinezolid: Formed during the reduction of azide intermediates.
Bis-linezolid: Formed during the final acetylation step.
Oxazolidinone derivatives: Formed during various intermediate steps. These impurities differ in their chemical structures and formation pathways, highlighting the complexity of the synthesis process and the need for stringent quality control.
Biological Activity
Linezolid impurity 3, a byproduct of the antibiotic Linezolid, is classified under the oxazolidinone class of compounds. While Linezolid is effective against Gram-positive bacteria, including resistant strains, its impurities, particularly impurity 3, have garnered attention for their potential biological activity and implications in drug safety and efficacy.
Chemical Structure and Synthesis
This compound is formed during the synthesis of Linezolid through various chemical pathways. Its synthesis typically involves reactions starting from morpholine and 1,2-difluoro-4-nitrobenzene, leading to the formation of intermediates that can yield impurity 3 through acetylation and other modifications. The specific structure of this compound has been characterized using techniques such as NMR and mass spectrometry, confirming its identity as a significant degradation product during the manufacturing process .
Synthesis Pathway
Step | Description |
---|---|
Step 1 | Reaction of morpholine with 1,2-difluoro-4-nitrobenzene to form a carbamate intermediate. |
Step 2 | Formation of oxazolidinone through cyclization. |
Step 3 | Acetylation using acetic anhydride to yield this compound. |
The primary biological activity of this compound is not as well-defined as that of Linezolid itself. However, it is believed to interact with bacterial protein synthesis pathways, similar to its parent compound. Linezolid inhibits protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for bacterial growth .
Toxicological Studies
Research has indicated potential toxicological effects associated with this compound. An in vitro chromosome aberration test conducted on cultured human peripheral blood lymphocytes showed no significant increase in chromosomal aberrations at varying concentrations of impurity 3, suggesting a relatively low genotoxic risk under the tested conditions . However, further studies are warranted to explore long-term exposure effects and other biological interactions.
Comparative Studies
In comparative studies involving other impurities from Linezolid synthesis, it was noted that while some impurities exhibited higher cytotoxicity or mutagenicity, impurity 3 displayed a lower profile in these aspects. This suggests that while it may have some biological activity, it is less harmful compared to other related impurities .
Case Study: Impurity Profiling in Drug Formulations
A comprehensive study evaluated various impurities in Linezolid formulations using advanced analytical techniques like HPLC and mass spectrometry. The findings revealed that while impurity levels were generally low (below 0.1%), their presence could affect the pharmacokinetics and pharmacodynamics of the drug. This emphasizes the importance of monitoring such impurities during drug development and manufacturing processes .
Research Insights on Degradation Pathways
Forced degradation studies have shown that Linezolid can undergo hydrolytic, oxidative, and thermal degradation, leading to various impurities including impurity 3. Understanding these pathways is crucial for developing stability-indicating methods for quality control in pharmaceutical applications .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Linezolid impurity 3 in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 253 nm using a mobile phase of 40% methanol and 60% pH 7 phosphate buffer is effective for separating Linezolid from its impurities. Retention times (~7 minutes for Linezolid) and calibration curves (e.g., y = 0.0327x + 0.0393, R² = 1) enable quantification . For chiral separation of enantiomeric impurities like (R)-Linezolid, polar organic mode LC methods with mass spectrometry can resolve stereochemical complexities .
Q. What are the pharmacopeial acceptance criteria for this compound, and how are these limits determined?
- Methodological Answer : The USP lists impurities such as desfluoro Linezolid (RRT 0.63) with acceptance criteria ≤0.3%. These thresholds are based on safety profiles, stability data, and analytical feasibility. Researchers should validate methods against these standards using forced degradation studies and spike-and-recovery experiments to ensure precision .
Q. How does NMR spectroscopy confirm the structural identity of this compound compared to the parent compound?
- Methodological Answer : Comparative ¹H and ¹³C NMR analyses of the impurity and USP-standard Linezolid can identify structural deviations (e.g., loss of fluorine or oxidation). Proton counts and carbon environments must align with proposed degradation pathways, such as desfluorination or amine formation, to validate the impurity’s identity .
Advanced Research Questions
Q. How can researchers design forced degradation studies to characterize the formation pathways of this compound under various stress conditions?
- Methodological Answer : Use accelerated stability testing with thermal, oxidative, acidic, and photolytic stresses. Monitor degradation via HPLC-UV/MS to track impurity profiles (e.g., % impurity formation and mass numbers). Central composite designs (e.g., varying polymer concentration, flow rate) optimize experimental efficiency while mapping impurity formation kinetics .
Q. What methodological considerations are critical when resolving discrepancies between observed impurity levels and pharmacopeial standards in Linezolid batches?
- Methodological Answer : Calibration curve linearity (R² ≥ 0.999) and robustness testing (e.g., mobile phase pH variations) are essential. If test samples show 98.09% purity versus USP’s 99.8%, re-evaluate drying protocols (e.g., 3-hour oven drying at 105°C to minimize moisture interference) and validate against secondary methods like Karl Fischer titration .
Q. How does the presence of enantiomeric impurities like (R)-Linezolid affect the analytical profiling of this compound, and what chiral separation techniques are recommended?
- Methodological Answer : Enantiomeric impurities require chiral stationary phases (e.g., cellulose-based columns) or polar organic mobile phases to resolve overlapping peaks. Validate methods using spiked samples and compare retention times with reference standards. Structural elucidation via circular dichroism or X-ray crystallography may be necessary for ambiguous cases .
Q. What experimental strategies can investigate the pharmacological impact of this compound on antimicrobial efficacy?
- Methodological Answer : Perform minimum inhibitory concentration (MIC) assays against S. aureus strains (ATCC 29213/43300) with purified impurity 3. Compare results to Linezolid’s MIC (2 mg/mL). Molecular docking studies can predict interactions with ribosomal targets (e.g., A2099 binding), while time-kill curves assess bactericidal activity shifts .
Q. How should researchers validate a stability-indicating method for this compound that accounts for co-eluting degradation products?
- Methodological Answer : Conduct specificity testing under stressed conditions to ensure baseline separation (resolution ≥2.0). Use diode-array detection for peak purity analysis and orthogonal methods (e.g., LC-MS/MS) for confirmation. Statistical tools like ANOVA evaluate method robustness across laboratories .
Properties
IUPAC Name |
methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-17-12(16)14-9-2-3-11(10(13)8-9)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKISJVHYIWZBRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.